prostaglandina A2

Descripción general

Descripción

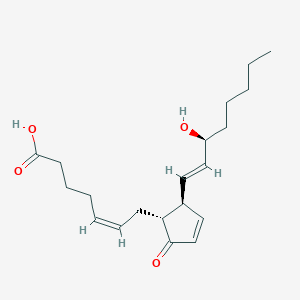

La Prostaglandina A2 es un miembro de la familia de las prostaglandinas, que son compuestos lipídicos derivados de ácidos grasos. Estos compuestos juegan un papel crucial en varios procesos fisiológicos, incluida la inflamación, la función del músculo liso y la regulación del flujo sanguíneo. La this compound es conocida por su estructura única, que incluye un anillo de ciclopentadecanona, y su capacidad para inducir apoptosis en ciertas células cancerosas .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Ocular Hypertension Treatment

PGA2 has demonstrated significant potential as an ocular hypotensive agent. Research indicates that PGA2 is more effective than other prostaglandins in reducing intraocular pressure (IOP) in feline models. Studies show that even low doses of PGA2-1-isopropyl ester can maintain significant IOP reductions for over 24 hours, with sustained effects observed during continuous treatment. This suggests that PGA2 derivatives could offer therapeutic advantages in managing glaucoma and other ocular hypertensive conditions .

Gastroprotective Effects

PGA2 is implicated in the protective mechanisms of the gastric mucosa. It has been shown to increase the levels of endogenous prostaglandins, which are vital for mucosal defense against gastric acid. Specific antiulcer medications, such as sofalcone, have been found to enhance PGA2 production, contributing to their therapeutic effects against peptic ulcer diseases .

Oncology Applications

Tumor Growth and Immune Evasion

Research has highlighted the role of PGA2 in cancer biology, particularly its involvement in tumor progression and immune evasion. Studies indicate that PGA2 can promote tumor growth by enhancing the differentiation of myeloid-derived suppressor cells (MDSCs), which inhibit T cell responses essential for anti-tumor immunity. The modulation of these pathways suggests that targeting PGA2 signaling could enhance the efficacy of existing cancer immunotherapies .

Mechanisms of Action

PGA2 activates signaling pathways associated with tumorigenesis, including the YAP1 signaling pathway, which is crucial for cell proliferation and survival in various cancers. In colon cancer models, PGA2 has been shown to facilitate tissue regeneration while simultaneously promoting polyp formation and tumor development under chronic inflammatory conditions . This dual role underscores the complexity of PGA2's actions in cancer contexts.

Inflammation and Immune Response

Role in Inflammatory Processes

PGA2 is a critical mediator in inflammatory responses. Its production is significantly increased during inflammation, contributing to pain and other inflammatory symptoms. Research indicates that inhibiting PGA2 synthesis can alleviate symptoms in models of arthritis and other inflammatory diseases . This highlights its potential as a therapeutic target for anti-inflammatory treatments.

Impact on Immune Cell Function

PGA2 influences various immune cell functions, including macrophage activation and cytokine release. By modulating these processes, PGA2 can affect the overall immune response, offering insights into potential therapeutic strategies for enhancing immunity or dampening excessive inflammatory responses .

Summary Table of Applications

| Application Area | Specific Use Cases | Mechanisms Involved |

|---|---|---|

| Ocular Pharmacology | Treatment for glaucoma (IOP reduction) | Potent ocular hypotensive effects |

| Gastroenterology | Protection against gastric ulcers | Enhances mucosal defense via increased PGA production |

| Oncology | Tumor growth promotion; immune evasion | Modulates MDSC differentiation; activates YAP1 |

| Inflammation | Alleviation of symptoms in arthritis | Increases inflammatory mediator production |

Mecanismo De Acción

La Prostaglandina A2 ejerce sus efectos a través de varios objetivos moleculares y vías:

Objetivos moleculares: Se une a receptores específicos de prostaglandinas en la superficie celular, desencadenando cascadas de señalización intracelular.

Análisis Bioquímico

Biochemical Properties

Prostaglandin A2 interacts with various enzymes, proteins, and other biomolecules. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes (COX-1 and COX-2) . The interaction of Prostaglandin A2 with these enzymes is crucial for its role in biochemical reactions .

Cellular Effects

Prostaglandin A2 has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a role in the inflammatory response and pain perception .

Molecular Mechanism

The mechanism of action of Prostaglandin A2 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, primarily through G-protein-coupled, prostanoid-specific receptors and the array of associated G-proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Prostaglandin A2 can change over time. It is not stored but is synthesized and released as needed, and rapidly metabolized . Its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Prostaglandin A2 vary with different dosages in animal models . Studies have confirmed that prostaglandins and their receptors play important roles in the occurrence and development of pulmonary arterial hypertension (PAH) through vasoconstriction, vascular smooth muscle cell proliferation and migration, inflammation, and extracellular matrix remodeling .

Metabolic Pathways

Prostaglandin A2 is involved in several metabolic pathways. It is derived from the precursor 20-carbon chain fatty acid, arachidonic acid, which is produced by membrane phospholipid enzymes, especially phospholipase A2 .

Transport and Distribution

Prostaglandin A2 is transported and distributed within cells and tissues. After synthesis, Prostaglandins are rapidly transported into the extracellular microenvironment by the prostaglandin transporter (PGT), which is a protein belonging to a superfamily of 12-transmembrane anion-transporting polypeptides .

Subcellular Localization

It is known that prostaglandins are not stored but are synthesized and released as needed, indicating a dynamic subcellular localization .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de la Prostaglandina A2 típicamente comienza con la hidrólisis del ácido araquidónico, que es catalizada por la enzima fosfolipasa A2. Este proceso libera araquidonato libre, que luego se convierte en prostaglandina G2 y posteriormente en prostaglandina H2 por las enzimas ciclooxigenasas . El paso final implica la isomerización de la prostaglandina H2 en this compound a través de sintasas de prostaglandina específicas .

Métodos de producción industrial: La producción industrial de this compound a menudo involucra métodos de síntesis quimioenzimática. Estos métodos combinan pasos químicos y enzimáticos para lograr altos rendimientos y pureza. Por ejemplo, un enfoque común incluye el uso de intermediarios de bromohidrina, acoplamientos cruzados catalizados por níquel y reacciones de Wittig para construir la estructura de la prostaglandina .

Análisis De Reacciones Químicas

Tipos de reacciones: La Prostaglandina A2 se somete a diversas reacciones químicas, que incluyen:

Oxidación: La this compound puede oxidarse para formar diferentes metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la molécula de prostaglandina.

Sustitución: Las reacciones de sustitución pueden introducir nuevos grupos funcionales, alterando la actividad biológica del compuesto.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como halógenos y compuestos organometálicos para reacciones de sustitución.

Productos principales formados: Los principales productos formados a partir de estas reacciones incluyen varios análogos y derivados de prostaglandinas, que pueden tener diferentes actividades biológicas y aplicaciones terapéuticas .

Comparación Con Compuestos Similares

La Prostaglandina A2 es única entre las prostaglandinas debido a su estructura de anillo de ciclopentadecanona, que imparte actividades biológicas distintas. Compuestos similares incluyen:

Prostaglandina E2: Conocida por su papel en la inflamación y la percepción del dolor.

Prostaglandina F2α: Implicada en la contracción del músculo liso y los procesos reproductivos.

Prostaglandina I2 (prostaciclina): Actúa como un vasodilatador e inhibidor de la agregación plaquetaria.

Cada uno de estos compuestos tiene características estructurales y funciones biológicas únicas, lo que hace que la this compound sea un compuesto valioso para aplicaciones de investigación y terapéuticas específicas.

Actividad Biológica

Prostaglandin A2 (PGA2) is a cyclopentenone prostaglandin derived from arachidonic acid, known for its diverse biological activities, particularly in the context of cancer biology, inflammation, and cellular apoptosis. This article provides a comprehensive overview of the biological activity of PGA2, supported by data tables, case studies, and detailed research findings.

PGA2 exerts its effects through several mechanisms, including modulation of gene expression, induction of apoptosis, and regulation of inflammatory responses. Unlike other prostaglandins that primarily act via specific receptors on cell membranes, PGA2 can translocate to the nucleus and influence gene transcription directly.

Apoptosis Induction

PGA2 has been shown to induce apoptosis in various cancer cell lines through both p53-dependent and independent pathways. Research indicates that PGA2 activates p53 via DNA-PK, leading to the transcriptional activation of pro-apoptotic genes such as BAX and p21WAF1. In HCT116 colon cancer cells with wild-type p53, PGA2 treatment resulted in significant apoptosis, characterized by increased phosphorylation of p53 and subsequent activation of downstream apoptotic pathways. However, in HCT116 cells lacking p53 (HCT116 p53-/-), the apoptotic response was diminished, suggesting a critical role for p53 in mediating PGA2's effects on cell death .

Table 1: Summary of PGA2-Induced Apoptosis Studies

Inflammatory Response Modulation

PGA2 also plays a role in modulating inflammatory responses. It has been reported to exhibit anti-inflammatory effects on lung endothelial cells by enhancing barrier function and reducing permeability in models of acute lung injury. This protective effect is crucial in preventing excessive inflammation and tissue damage during pathological conditions .

Diverse Biological Effects

Beyond apoptosis and inflammation, PGA2 influences various biological processes:

- Gene Expression : Studies have shown that PGA2 can alter the expression of numerous proteins in insect cell lines, indicating its broad regulatory capabilities across different species .

- Antiviral Activity : At higher concentrations (e.g., 25 µM), PGA2 has demonstrated potential antiviral properties, suggesting a role in immune modulation .

- Cancer Therapeutics : The compound has garnered interest for its potential use in cancer therapy due to its ability to induce cell cycle arrest and apoptosis in tumor cells .

Case Study 1: PGA2 in Cancer Therapy

A study involving various cancer cell lines (breast, cervical, liver) demonstrated that treatment with PGA2 led to significant reductions in cell viability and increased markers of apoptosis. The study highlighted the potential for using PGA2 as a chemotherapeutic agent.

Case Study 2: Inflammatory Diseases

In a mouse model of acute lung injury, administration of PGA2 resulted in decreased inflammatory markers and improved lung function, underscoring its therapeutic potential in managing inflammatory diseases .

Propiedades

IUPAC Name |

(Z)-7-[(1R,2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-yl]hept-5-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O4/c1-2-3-6-9-17(21)14-12-16-13-15-19(22)18(16)10-7-4-5-8-11-20(23)24/h4,7,12-18,21H,2-3,5-6,8-11H2,1H3,(H,23,24)/b7-4-,14-12+/t16-,17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHXHCUNDDAEOZ-FOSBLDSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C=CC(=O)C1CC=CCCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](/C=C/[C@H]1C=CC(=O)[C@@H]1C/C=C\CCCC(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864388 | |

| Record name | (+)-Prostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Prostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

13345-50-1 | |

| Record name | PGA2 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13345-50-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prostaglandin A2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013345501 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Prostaglandin A2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864388 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prostaglandins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROSTAGLANDIN A2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K6VT5BDY9E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Prostaglandin A2 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.